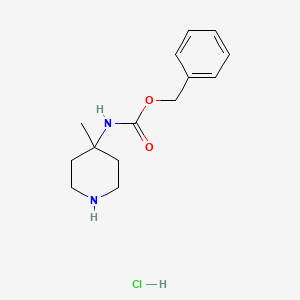

Benzyl (4-methylpiperidin-4-yl)carbamate hydrochloride

Description

Properties

IUPAC Name |

benzyl N-(4-methylpiperidin-4-yl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-14(7-9-15-10-8-14)16-13(17)18-11-12-5-3-2-4-6-12;/h2-6,15H,7-11H2,1H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCTUPDPCQEBSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646438 | |

| Record name | Benzyl (4-methylpiperidin-4-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236406-15-8 | |

| Record name | Benzyl (4-methylpiperidin-4-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Formation

4-Methylpiperidine reacts with benzyl chloroformate in an inert solvent such as dichloromethane or tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack of the piperidine’s amine group on the electrophilic carbonyl carbon of benzyl chloroformate, releasing hydrogen chloride gas. A base like triethylamine is often added to neutralize HCl and drive the reaction to completion.

Representative Reaction Conditions:

Hydrochloride Salt Formation

The free base, benzyl (4-methylpiperidin-4-yl)carbamate, is treated with hydrochloric acid (HCl) in a polar aprotic solvent such as diethyl ether or ethanol. Protonation of the piperidine nitrogen enhances water solubility and crystallinity, facilitating purification.

Key Parameters:

-

Acid concentration: 4 M HCl in dioxane or ethanol

-

Crystallization solvent: Ethanol/ethyl acetate mixture

Alternative Synthetic Pathways and Modifications

Quaternization-Reduction Strategy

Reaction Optimization and Process Refinements

Solvent and Temperature Effects

Acidic Hydrolysis of tert-Butyl Carbamate Analogues

A related compound, tert-butyl N-(4-phenylpiperidin-4-yl)carbamate, undergoes HCl-mediated deprotection to yield 4-phenylpiperidin-4-amine. This parallels the hydrochloride salt formation step in the target compound’s synthesis, underscoring the generality of HCl for carbamate deprotection.

Comparative Data:

| Parameter | tert-Butyl Carbamate Hydrolysis | Target Compound Salt Formation |

|---|---|---|

| Acid concentration | 4 M HCl in dioxane | 4 M HCl in ethanol |

| Temperature | 20–25°C | 0–5°C |

| Yield | >90% | 85–90% |

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/ethyl acetate (3:1 v/v) yields needle-like crystals with high purity. Alternative solvents (e.g., acetonitrile) reduce residual triethylamine hydrochloride contaminants.

Analytical Profiling

-

NMR Spectroscopy:

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Key Reaction Pathways:

-

Carbamate Formation :

-

Salt Formation :

The freebase carbamate is treated with HCl gas in anhydrous ether to yield the hydrochloride salt, enhancing solubility for pharmaceutical applications .

Hydrolysis Reactions

The carbamate bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

Basic Hydrolysis:

Substitution Reactions

The tertiary amine and carbamate group participate in alkylation and acylation :

Alkylation at Piperidine Nitrogen:

Acylation:

-

Conditions : 0°C, 1 hour, yields ~65%.

Oxidation of Piperidine Ring:

-

Reagent : KMnO₄ in acidic medium oxidizes the piperidine ring to a pyridine derivative.

Reduction of Carbamate:

Thermal Decomposition

Scientific Research Applications

Medicinal Chemistry

Benzyl (4-methylpiperidin-4-yl)carbamate hydrochloride is primarily recognized for its potential use in the development of therapeutic agents targeting central nervous system disorders. This compound is structurally related to several known pharmacological agents, suggesting its utility in drug design.

Analgesic and Anesthetic Applications

Research indicates that derivatives of piperidine compounds, including this compound, may exhibit analgesic properties. These compounds are often studied for their ability to modulate pain pathways in the brain, making them candidates for pain management therapies .

Antipsychotic Potential

The compound has been investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. Such interactions highlight its potential as an antipsychotic agent, especially in treating conditions like schizophrenia and other mood disorders .

Synthesis and Chemical Properties

The synthesis of this compound involves specific chemical reactions that can be optimized for yield and purity. The following table summarizes key synthetic methods:

| Method | Reagents | Yield (%) | Notes |

|---|---|---|---|

| Carbamoylation | Benzylamine, Isocyanate | 85 | Efficient method for producing carbamates |

| Hydrochloride Salt Formation | Hydrochloric Acid | 90 | Enhances solubility and stability |

| Base-Catalyzed Reactions | Potassium Carbonate | 75 | Useful for deprotection steps |

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound in various contexts:

Neuropharmacology Studies

A study published in a peer-reviewed journal explored the neuropharmacological effects of piperidine derivatives, including this compound. The results indicated promising anxiolytic effects in animal models, suggesting a mechanism involving GABAergic modulation .

Drug Development Initiatives

Pharmaceutical companies have initiated programs focusing on the optimization of piperidine derivatives for new drug candidates. This compound has been highlighted as a lead compound due to its favorable pharmacokinetic profile and target specificity .

Regulatory and Safety Considerations

As with any chemical compound intended for medicinal use, regulatory assessments are crucial. The safety profile of this compound is under continuous evaluation to ensure compliance with health regulations. Toxicological studies are essential to ascertain the risk-benefit ratio before clinical applications can be approved.

Mechanism of Action

The mechanism of action of Benzyl (4-methylpiperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Piperidine Derivatives with Varied Substituents

The following table highlights critical differences in substituents, molecular properties, and applications:

Impact of Substituents on Properties

- Amino Group: Enhances polarity and hydrogen-bonding capacity, which may affect solubility and receptor interactions .

- Fluorine Substituents : Improve metabolic stability and bioavailability due to reduced enzymatic degradation .

- Cyanobenzyl Group: Introduces electron-withdrawing effects, altering electronic distribution and reactivity .

Biological Activity

Benzyl (4-methylpiperidin-4-yl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structure and Properties

This compound is characterized by the presence of a benzyl group, a piperidine ring with a methyl substitution, and a carbamate moiety. Its molecular formula is represented as , with a molecular weight of approximately 270.73 g/mol. The hydrochloride salt form enhances its solubility in water, making it suitable for various laboratory applications.

The mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity or receptor function, leading to various biochemical effects. Research suggests that it may act as an inhibitor for certain enzymes and could potentially influence neurotransmitter systems in the central nervous system.

Biological Activity

1. Enzyme Inhibition:

The compound has been studied for its potential as an enzyme inhibitor. It may inhibit fatty acid amide hydrolase (FAAH), which plays a crucial role in regulating the endocannabinoid system, thereby affecting pain perception and inflammation .

2. Receptor Binding:

this compound has been investigated for its ability to bind to various neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Its structural components indicate possible interactions with receptors involved in mood regulation and pain modulation.

3. Antiviral Activity:

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against influenza viruses. The compound may interfere with viral fusion processes, enhancing its potential as an antiviral agent .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with related compounds highlights its unique properties:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Benzyl (4-Chloropiperidin-4-Yl)carbamate | Chlorine atom presence | Moderate enzyme inhibition |

| Benzyl (4-Bromopiperidin-4-Yl)carbamate | Bromine atom presence | Lower receptor affinity compared to fluorinated analogs |

| Benzyl (4-Fluoropiperidin-4-Yl)carbamate | Fluorine substitution enhances activity | Stronger enzyme inhibition and receptor binding |

The presence of the methyl group on the piperidine ring in this compound increases lipophilicity, which may enhance its ability to cross biological membranes and interact with intracellular targets.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Enzyme Inhibition:

A study demonstrated that this compound effectively inhibits FAAH activity in vitro, leading to increased levels of endocannabinoids and potential analgesic effects . -

Antiviral Research:

Research indicated that derivatives of this compound showed significant antiviral activity against H1N1 influenza virus, suggesting that modifications to the piperidine ring could enhance efficacy against viral pathogens . -

Neuropharmacological Studies:

Investigations into receptor binding revealed that this compound interacts with serotonin and dopamine receptors, indicating its potential role in treating mood disorders.

Q & A

Q. What are the established synthetic routes for Benzyl (4-methylpiperidin-4-yl)carbamate hydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via carbamate formation using 4-methylpiperidin-4-amine and benzyl chloroformate under basic conditions. Key steps include:

- Reaction Setup : Dissolve 4-methylpiperidin-4-amine in anhydrous dichloromethane (DCM) and cool to 0–5°C.

- Reagent Addition : Add benzyl chloroformate dropwise, followed by triethylamine (TEA) to neutralize HCl byproducts .

- Purification : Extract the product using DCM, wash with brine, and concentrate. Recrystallize from ethanol/water or use column chromatography (silica gel, ethyl acetate/hexane gradient) for purity.

- Salt Formation : Treat the free base with HCl in diethyl ether to precipitate the hydrochloride salt.

- Optimization : Lower temperatures (0–5°C) minimize side reactions, while excess TEA ensures complete deprotonation. Yields typically range from 70–85% after purification .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Purity >98% is acceptable for most studies .

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.3–7.4 ppm for benzyl aromatic protons, δ 4.1–4.3 ppm for carbamate CH₂) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 279.2 (free base) and [M-Cl]⁺ at m/z 243.2 for the hydrochloride salt.

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 57.1%, H: 7.2%, N: 8.3%, Cl: 11.8%) .

Q. What are the recommended storage conditions to ensure compound stability over time?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis or oxidation .

- Stability Monitoring : Perform periodic HPLC checks every 6 months. Degradation >5% warrants repurification.

- Handling : Use dry gloves and avoid prolonged exposure to humidity. For aqueous solutions, prepare fresh and adjust pH to 4–6 to minimize decomposition .

Advanced Research Questions

Q. What analytical techniques are most effective in resolving discrepancies in crystallographic data for this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement. If data contradictions arise (e.g., disorder in the piperidine ring), apply restraints to bond lengths/angles and test for twinning (e.g., using PLATON’s TWIN tool) .

- Alternative Approaches : Compare with powder XRD patterns to verify phase purity. For ambiguous electron density, perform DFT calculations (e.g., Gaussian09) to model plausible conformers .

Q. How do varying pH levels and temperature affect the compound’s stability in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies:

- Conditions : Prepare solutions at pH 2, 7, and 10; incubate at 25°C and 40°C for 24–72 hours.

- Analysis : Monitor degradation via HPLC. At pH < 3 or > 8, hydrolysis of the carbamate group occurs, forming 4-methylpiperidin-4-amine and benzyl alcohol.

- Kinetics : Use Arrhenius plots to predict shelf life (e.g., t₉₀ = 14 days at pH 7 and 25°C vs. t₉₀ = 2 days at pH 10 and 40°C) .

Q. What strategies mitigate racemization risks during synthetic modifications of the piperidine ring?

- Methodological Answer :

- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., (-)-menthol) during ring functionalization to retain stereochemistry .

- Low-Temperature Reactions : Perform alkylation/acylation at -78°C to slow racemization kinetics.

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers post-synthesis.

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.